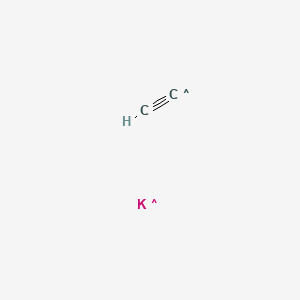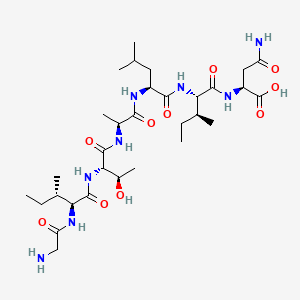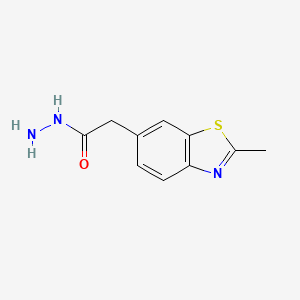![molecular formula C30H42Cl6O12Ti3 B576506 Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) CAS No. 12088-57-2](/img/structure/B576506.png)
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is a complex inorganic compound with the molecular formula C30H42Cl6O12Ti3 and a molecular weight of 950.96 g/mol . It is known for its distinctive reddish-yellow crystalline form . This compound is also referred to as Bis[tris(acetylacetonato)titanium(IV)] Hexachlorotitanate(IV) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) typically involves the reaction of titanium tetrachloride with acetylacetone in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization to obtain the desired compound in a high-purity form .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of automated reactors and controlled environments helps in maintaining the consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetone under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) involves its interaction with molecular targets through coordination chemistry. The titanium centers in the compound can form complexes with various substrates, facilitating catalytic reactions. The pathways involved include electron transfer processes and ligand exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-pentanedionato)titanium(IV) Oxide: Similar in structure but differs in its oxidation state and specific applications.
Bis(2,4-pentanedionato)bis(2-propanolato)titanium(IV): Another related compound with different ligands and reactivity.
Uniqueness
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is unique due to its specific ligand arrangement and the presence of hexachlorotitanate, which imparts distinct chemical properties and reactivity compared to other titanium compounds .
Eigenschaften
IUPAC Name |
hexachlorotitanium(2-);(Z)-4-hydroxypent-3-en-2-one;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;;;+4/p-6/b6*4-3-;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBKUDRXITDHU-YAHVWVNOSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48Cl6O12Ti3-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
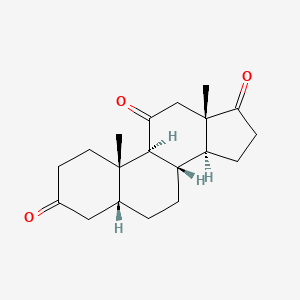

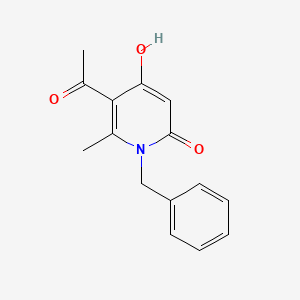
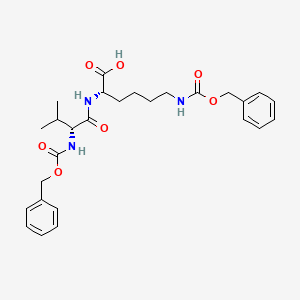

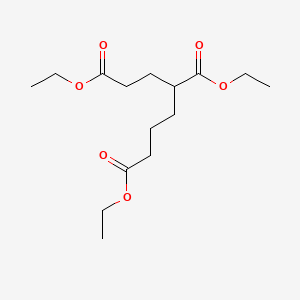
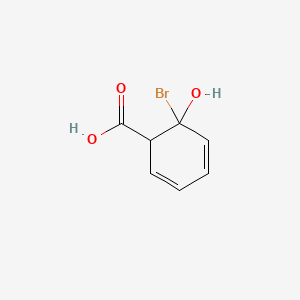
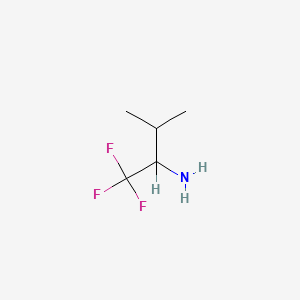
![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
